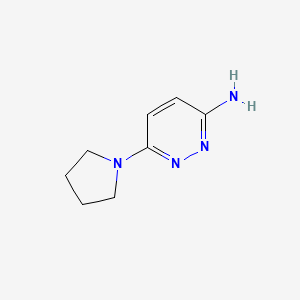

6-(Pyrrolidin-1-yl)pyridazin-3-amine

描述

“6-(Pyrrolidin-1-yl)pyridazin-3-amine” is a chemical compound with the molecular formula C9H13N3 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolidine ring attached to a pyridazine ring via a nitrogen atom . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the literature, pyrrolidine derivatives are known to participate in various chemical reactions. For instance, they can undergo ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .安全和危害

未来方向

Pyrrolidine derivatives, including “6-(Pyrrolidin-1-yl)pyridazin-3-amine”, hold promise in drug discovery due to their unique physicochemical properties and potential for structural diversity . Future research could focus on exploring new synthetic strategies and investigating the biological activities of these compounds .

属性

CAS 编号 |

66346-92-7 |

|---|---|

分子式 |

C8H12N4 |

分子量 |

164.21 g/mol |

IUPAC 名称 |

6-pyrrolidin-1-ylpyridazin-3-amine |

InChI |

InChI=1S/C8H12N4/c9-7-3-4-8(11-10-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2,(H2,9,10) |

InChI 键 |

DCKQFOVEXFIKND-UHFFFAOYSA-N |

规范 SMILES |

C1CCN(C1)C2=NN=C(C=C2)N |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Methyl-3-thia-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B8704670.png)

![Imidazo[2,1-b]thiazole-5-carboxamide,6-methyl-N-[(3R)-1-[[2-methyl-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-3-piperidinyl]-](/img/structure/B8704692.png)

![6-bromo-N-isopropylbenzo[d]thiazol-2-amine](/img/structure/B8704696.png)

![2-Fluoro-5-[(5-oxo-1,2,3,4,5,6-hexahydropyrido[2,3-d]pyridazin-8-yl)methyl]benzoic Acid](/img/structure/B8704700.png)